

L-Ascorbic acid-13C6 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: L-Ascorbic acid-13C6

Cat. No.: B12054006

[Get Quote](#)

An In-depth Technical Guide to L-Ascorbic acid-13C6

This technical guide provides comprehensive information on **L-Ascorbic acid-13C6** for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental applications, and associated signaling pathways of this isotopically labeled compound.

Core Properties of L-Ascorbic acid-13C6

L-Ascorbic acid-13C6 is a stable, isotopically labeled form of L-Ascorbic acid (Vitamin C), where all six carbon atoms are replaced with the ^{13}C isotope. This labeling makes it an invaluable tool in metabolic research and quantitative analytical methods, as its chemical properties are nearly identical to the unlabeled counterpart, but it is distinguishable by its mass.

Data Presentation: Quantitative Data Summary

The key quantitative data for **L-Ascorbic acid-13C6** are summarized in the table below for easy reference.

Property	Value	Notes
Molecular Weight	182.08 g/mol	The increased mass compared to natural L-Ascorbic acid (176.12 g/mol) is due to the six ¹³ C isotopes.
CAS Number	1354064-87-1	This is a commonly used CAS number for L-Ascorbic acid- ¹³ C6.
1331939-77-5	An alternative CAS number that is also in use for the fully labeled compound.	
Molecular Formula	¹³ C ₆ H ₈ O ₆	Indicates the complete labeling of all six carbon atoms.

Key Experimental Applications and Protocols

L-Ascorbic acid-¹³C6 is primarily utilized in two key areas of research: as an internal standard for quantitative analysis and as a tracer in metabolic flux studies. High concentrations of L-ascorbic acid have also been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).

Quantification of L-Ascorbic Acid in Biological Samples using LC-MS/MS

L-Ascorbic acid-¹³C6 serves as an ideal internal standard for the accurate quantification of L-ascorbic acid in biological matrices such as plasma and serum by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Sample Preparation and Analysis

- Sample Collection and Stabilization:** Collect blood samples in tubes containing a suitable anticoagulant (e.g., EDTA). Immediately process the samples to separate plasma or serum. Due to the instability of ascorbic acid, samples should be stabilized promptly, often by protein precipitation with an acidic solution like trichloroacetic acid (TCA) or metaphosphoric acid.

- Internal Standard Spiking: Add a known concentration of **L-Ascorbic acid-13C6** solution to the sample.
- Protein Precipitation: To 200 µL of serum or plasma, add 600 µL of a working solution containing 1.67 µmol/L of **L-Ascorbic acid-13C6** in 12% TCA (v/v)[1].
- Vortexing and Centrifugation: Vortex the mixture vigorously for 5 minutes at 1000 rpm, followed by centrifugation at 11,000 rpm for 5 minutes to pellet the precipitated proteins[1].
- Supernatant Transfer: Carefully transfer 400 µL of the supernatant to an autosampler vial for LC-MS/MS analysis[1].
- LC-MS/MS Analysis:
 - Chromatography: Employ a suitable reversed-phase column, such as an Atlantis Premier BEH C18 AX column (1.7 µm, 2.1 x 100 mm), with a gradient elution[1].
 - Mobile Phases: Typically, a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid like formic acid to improve peak shape and ionization.
 - Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific mass-to-charge ratio (m/z) transitions for both L-ascorbic acid and **L-Ascorbic acid-13C6**.
- Quantification: The concentration of L-ascorbic acid in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

High-dose L-ascorbic acid can act as a pro-oxidant in cancer cells, leading to the generation of ROS and subsequent cell death. A common method to measure intracellular ROS is through the use of the fluorescent probe 2',7'-dichlorofluorescein diacetate (H₂-DCF-DA).

Experimental Protocol: ROS Detection

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 7.5×10^3 cells per well and allow them to adhere for 24 hours[2].
- **Probe Incubation:** Wash the cells with a phosphate-buffered saline (PBS) 1X solution. Incubate the cells with 10 μ M H₂-DCF-DA in a serum-free medium for 30 minutes in the dark[2]. H₂-DCF-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent H₂-DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
- **Treatment:** Remove the H₂-DCF-DA solution and treat the cells with the desired concentrations of L-ascorbic acid. Include appropriate controls, such as a positive control (e.g., tert-butyl hydroperoxide) and a negative control (untreated cells)[2].
- **Fluorescence Measurement:** Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (typically around 485 nm and 535 nm, respectively). An increase in fluorescence intensity corresponds to a higher level of intracellular ROS.

¹³C Metabolic Flux Analysis

L-Ascorbic acid-13C6 can be used as a tracer to study metabolic pathways. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of various metabolic routes.

Experimental Workflow: General Steps

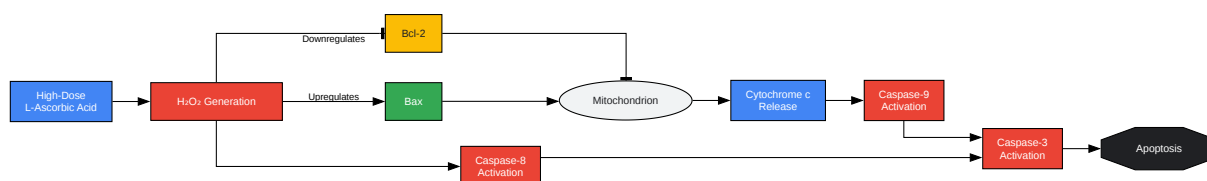
- **Cell Culture with Labeled Substrate:** Culture cells in a medium where the primary carbon source (e.g., glucose) is replaced with **L-Ascorbic acid-13C6**.
- **Isotopic Steady State:** Allow the cells to grow for a sufficient period to achieve an isotopic steady state, where the labeling of intracellular metabolites becomes constant.
- **Metabolite Extraction:** Quench the metabolism rapidly and extract the intracellular metabolites.
- **Metabolite Analysis:** Analyze the isotopic labeling patterns of the extracted metabolites using techniques like GC-MS or LC-MS/MS.

- Flux Calculation: Use computational models to calculate the metabolic fluxes that best explain the observed labeling patterns.

Signaling Pathways and Experimental Workflows

L-Ascorbic Acid-Induced Apoptosis in Cancer Cells

High concentrations of L-ascorbic acid induce apoptosis in cancer cells primarily through the generation of hydrogen peroxide (H_2O_2), which triggers both the intrinsic and extrinsic apoptotic pathways.

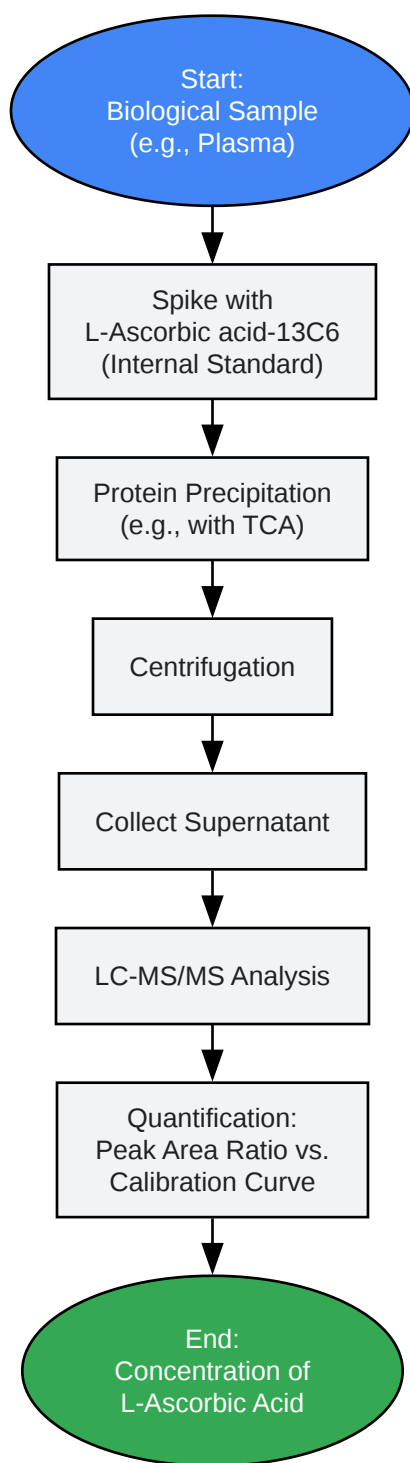


[Click to download full resolution via product page](#)

Caption: L-Ascorbic Acid Induced Apoptosis Pathway.

Experimental Workflow for LC-MS/MS Quantification

The following diagram illustrates the logical flow of quantifying L-ascorbic acid in biological samples using **L-Ascorbic acid-13C6** as an internal standard.



[Click to download full resolution via product page](#)

Caption: LC-MS/MS Quantification Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lcms.cz [lcms.cz]
- 2. Vitamin C Cytotoxicity and Its Effects in Redox Homeostasis and Energetic Metabolism in Papillary Thyroid Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [L-Ascorbic acid-13C6 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12054006#l-ascorbic-acid-13c6-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

